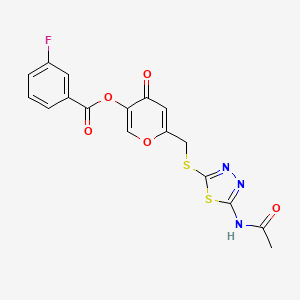

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate

Description

This compound is a hybrid heterocyclic molecule combining a pyranone core, a 1,3,4-thiadiazole ring with an acetamido substituent, and a 3-fluorobenzoate ester.

Synthesis involves multi-step reactions, including thioether formation between a pyranone intermediate and a 5-acetamido-1,3,4-thiadiazole-2-thiol derivative, followed by esterification with 3-fluorobenzoyl chloride under Schotten-Baumann conditions . Key characterization data (e.g., $^1$H/$^13$C NMR, HRMS) align with related compounds in , confirming regioselective substitution and purity.

Properties

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O5S2/c1-9(22)19-16-20-21-17(28-16)27-8-12-6-13(23)14(7-25-12)26-15(24)10-3-2-4-11(18)5-10/h2-7H,8H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZMYYPCJHNOOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate is a complex organic compound notable for its diverse structural features, including a pyran ring, a thiadiazole moiety, and an acetamido group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound based on recent studies and findings.

The molecular formula of this compound is , with a molecular weight of approximately 471.4 g/mol. Its unique structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 471.4 g/mol |

| CAS Number | 896016-61-8 |

Antitumor Activity

Research indicates that compounds containing the thiadiazole nucleus exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiadiazole have shown promising results in inhibiting the growth of HeLa and MCF-7 cell lines. In a study evaluating several derivatives, one compound demonstrated an IC50 value of 29 μM against HeLa cells, indicating potent antitumor activity .

Case Study:

A study synthesized several derivatives based on the thiadiazole structure and evaluated their cytotoxicity using the MTT assay. The results showed that compounds with enhanced lipophilicity due to structural modifications exhibited improved cytotoxic effects .

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties . The presence of functional groups such as acetamido enhances the compound's ability to interact with microbial targets. While specific data on the antimicrobial activity of this compound is limited, similar compounds have shown effectiveness against various bacterial strains .

The biological activity of this compound can be attributed to its ability to interact with cellular targets through several mechanisms:

- Inhibition of Enzymatic Activity: Thiadiazole derivatives often act as enzyme inhibitors, disrupting metabolic pathways in cancer cells.

- Induction of Apoptosis: Many studies indicate that these compounds can induce programmed cell death in malignant cells.

- Interaction with DNA: Some thiadiazole compounds have been shown to intercalate with DNA, affecting replication and transcription processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 6-(((5-benzamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran | 896014-14-5 | Contains benzamido group |

| 6-(thio(methyl)-4H-pyran derivatives | Various | Different substituents on the thiadiazole |

The presence of specific functional groups like acetamido and fluorobenzoate enhances the reactivity and biological activity compared to other derivatives.

Comparison with Similar Compounds

Table 1: Thiadiazole-Modified Analogues

Key Findings :

- Cyclopropanecarboxamido substituents () may enhance membrane permeability due to increased lipophilicity but require further pharmacokinetic studies .

Variations in the Aromatic Ester Group

Table 2: Benzoate-Modified Analogues

Key Findings :

- The 3-fluoro group in the target compound enhances electronic withdrawal, improving resistance to oxidative degradation compared to methoxy or methyl analogues .

- Methyl and methoxy substituents () alter solubility, with 4-methyl derivatives showing lower aqueous solubility but higher logP values .

Core Structural Analogues

Table 3: Heterocyclic Core Modifications

Key Findings :

- The benzoic acid derivative () exhibits higher ionization at physiological pH, impacting tissue penetration compared to the esterified target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.